molecular formula C22H19N5O2 B2842622 5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448123-87-2

5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2842622
CAS RN: 1448123-87-2
M. Wt: 385.427
InChI Key: DUCYJPNPZSTZFN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized for their potential in various applications, including cytotoxic activity against certain cancer cells. For example, the study by Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antioxidant Studies

Another area of research involves the antioxidant properties of similar compounds. Ahmad et al. (2012) synthesized a series of compounds, demonstrating moderate to significant radical scavenging activity, suggesting potential for the development of new biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antitumor Activity

Research on related pyrazole derivatives also shows promising antitumor activity. Stevens et al. (1984) discussed the synthesis of imidazotetrazines with broad-spectrum antitumor agents, highlighting the therapeutic potential of these compounds in cancer treatment (Stevens et al., 1984).

Biological Evaluation for Anticancer and Anti-inflammatory Properties

Further studies have focused on synthesizing novel derivatives for evaluation as anticancer and anti-inflammatory agents, emphasizing the importance of structural modifications to enhance biological activity. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Antimicrobial Potential

Novel compounds have also been synthesized and assessed for their antimicrobial potential, with some showing significant activity against various bacterial and fungal strains. This area of research indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Rani et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound may interact with multiple receptors, contributing to its diverse biological activities .

Mode of Action

The exact mode of action of the compound is currently unknown. It is suggested that the compound binds with high affinity to its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets . The downstream effects of these interactions could contribute to its diverse biological activities.

Pharmacokinetics

The compound’s physicochemical properties suggest it may have good pharmacokinetics in preclinical species . The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound’s potential to interact with multiple targets suggests it may have broad-spectrum biological activities .

properties

IUPAC Name

5-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-18(14-23-27(15)16-8-4-3-5-9-16)22(29)24-19-11-7-6-10-17(19)20-12-13-21(28)26(2)25-20/h3-14H,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYJPNPZSTZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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